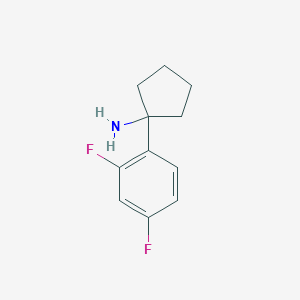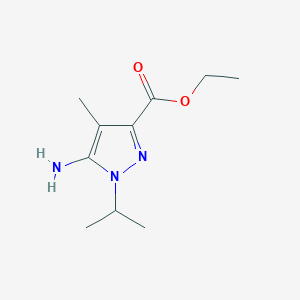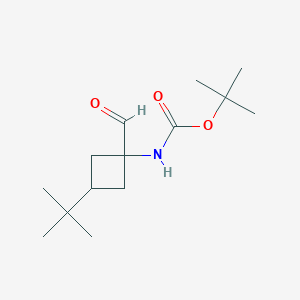
Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate" is a chemical entity that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in organic synthesis, protective groups in chemistry, and more.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing the versatility of carbamate synthesis . Additionally, the synthesis of related compounds such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification and protection reactions indicates the complexity and the potential for structural diversity within this class of compounds .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of tert-butyl carbamates have been studied using various computational methods. For example, tert-butyl N-(thiophen-2yl)carbamate has been analyzed using density functional theory (DFT) and vibrational frequency analysis to determine optimized geometric parameters and vibrational frequencies, which are in good agreement with experimental data . Similarly, the structure and vibrational spectra of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate have been investigated using Hartree-Fock (HF) and DFT calculations, providing insights into the conformational stability of the molecule .
Chemical Reactions Analysis
Carbamates like this compound can undergo various chemical transformations. N-tert-butanesulfinyl imines, for example, are used as intermediates for the asymmetric synthesis of amines, demonstrating the reactivity of carbamate-related compounds in creating complex chiral structures . The reactivity of N-tert-butyl-1,2-diaminoethane with atmospheric carbon dioxide to form a zwitterionic ammonium carbamate salt further exemplifies the diverse reactivity of carbamate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The crystal structure of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, which is a tert-butyl carbamate, confirms the relative substitution of the cyclopentane ring, indicating the importance of stereochemistry in determining the properties of these compounds . The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates also highlights the chemical properties of carbamates in synthetic applications10.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Organic Chemistry
Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate and its derivatives play a significant role as intermediates in organic synthesis. For instance, it has been used in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its utility in constructing complex organic structures (Ober et al., 2004). Additionally, it serves as a key intermediate in the preparation of metabotropic glutamate receptor 5 agonists, demonstrating its applicability in medicinal chemistry (Sun et al., 2014).
Crystal Structure and Material Science
In the field of material science, the crystal structure of this compound derivatives has been studied, providing insights into molecular interactions and stabilization. For example, its isomorphous crystal structures with chlorodiacetylene and iododiacetylene derivatives reveal bifurcated hydrogen and halogen bonds involving the same carbonyl group, which is crucial for understanding molecular assembly and design (Baillargeon et al., 2017).
Catalysis and Reaction Mechanisms
This compound is also significant in studying reaction mechanisms and catalysis. For instance, its derivatives have been investigated for their ability to undergo metalation between nitrogen and silicon, which is a key reaction in organic synthesis (Sieburth et al., 1996). Additionally, it has been used in palladium-catalyzed synthesis processes, like the room-temperature Pd-catalyzed amidation of aryl bromides, showing its relevance in developing efficient synthetic methods (Bhagwanth et al., 2009).
Propiedades
IUPAC Name |
tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)10-7-14(8-10,9-16)15-11(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQLTZMROYPMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)(C=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)
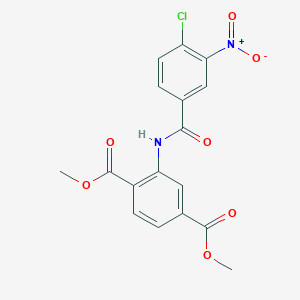
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)
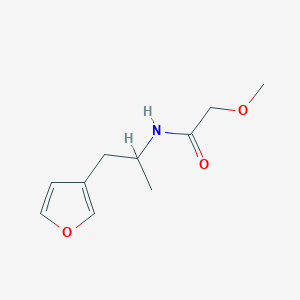
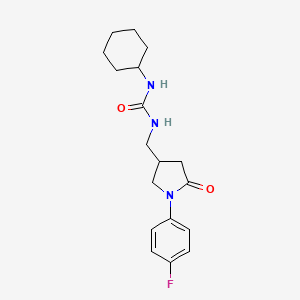
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)
![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

